3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of approximately 216.19 g/mol. This compound is characterized by its unique structure, which includes a phenyl group at the sixth position and a carboxylic acid group at the fourth position of the dihydropyridazine ring. It is recognized for its potential applications in medicinal chemistry, particularly in the design of xanthine oxidase inhibitors, which could be beneficial in treating conditions such as gout and other disorders associated with uric acid metabolism .
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid belongs to the class of compounds known as pyridazines, which are five-membered heterocyclic compounds containing two nitrogen atoms. The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its structure, properties, and potential applications .
The synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves several chemical reactions. A common method for its preparation includes:
These methods ensure that the desired compound is synthesized with high purity and yield.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. Specific reagents used may include diethyl malonate or other carbonyl sources that facilitate the formation of the pyridazine ring structure .
The molecular structure of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid features:
This structural arrangement contributes to its unique chemical properties and biological activities.
The InChIKey for this compound is ZCIVVJQZCUBBFD-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=CC(=NN(C1=O)C(=O)C2=CC=CC=C2)C(=O)C=C
. These notations provide a standardized way to represent the compound's structure in chemical databases .
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for further applications in medicinal chemistry .
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the phenyl group and carboxylic acid moiety. Understanding these reactions allows chemists to design derivatives with enhanced biological activities.
The primary mechanism of action for 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with xanthine oxidase, an enzyme responsible for uric acid production.
This mechanism suggests potential therapeutic applications in managing hyperuricemia and related disorders .
Research indicates that compounds similar to 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid have shown promising results in preclinical studies targeting xanthine oxidase inhibition .
The compound exhibits:
Key chemical properties include:
The applications of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid span several fields:
These diverse applications highlight the significance of this compound in both pharmaceutical development and materials research .
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2